molecular formula C5HF9O2 B1296722 Hexafluoroisopropyl trifluoroacetate CAS No. 42031-15-2

Hexafluoroisopropyl trifluoroacetate

Cat. No. B1296722
CAS RN: 42031-15-2
M. Wt: 264.05 g/mol
InChI Key: QFOKVELJLZLFMA-UHFFFAOYSA-N
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Description

Hexafluoroisopropyl trifluoroacetate, also known as HFA-TFA, is a chemical compound belonging to the class of organofluorine compounds . It is derived from trifluoroacetic acid and contains a hexafluoroisopropyl group .


Synthesis Analysis

The presence of two tri-fluoroalkyl groups in Hexafluoroisopropyl trifluoroacetate is presumed to remarkably alter the course of a chemical reaction and leverages great opportunities in traditional organic synthesis, electrocatalysis, photocatalysis, biological studies, and even in environmental science .


Molecular Structure Analysis

Hexafluoroisopropyl trifluoroacetate contains a total of 16 bond(s); 15 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s) and 1 ester(s) (aliphatic) .


Chemical Reactions Analysis

Hexafluoroisopropyl trifluoroacetate has been found to be involved in a wide range of challenging chemical reactions . It was initially believed that it was almost exclusively involved in the stabilization of cationic intermediates, owing to its high polarity and low nucleophilicity .


Physical And Chemical Properties Analysis

Hexafluoroisopropyl trifluoroacetate is a colorless liquid with a strong odor . It has a density of 1.6±0.1 g/cm³, a boiling point of 75.0±40.0 °C at 760 mmHg, and a vapor pressure of 107.0±0.1 mmHg at 25°C . Its molecular formula is C5HF9O2, with an average mass of 264.046 Da and a monoisotopic mass of 263.983276 Da .

Scientific Research Applications

3. Hexafluoroisopropanol in Lewis and Brønsted Acid Catalysis

  • Results or Outcomes: The use of HFIP in Lewis and Brønsted acid catalysis has been found to enhance the efficiency and selectivity of the reactions .

3. Hexafluoroisopropanol in Lewis and Brønsted Acid Catalysis

  • Results or Outcomes: The use of HFIP in Lewis and Brønsted acid catalysis has been found to enhance the efficiency and selectivity of the reactions .

4. Hexafluoroisopropanol in Baeyer-Villiger Oxidation

  • Application Summary: Hexafluoroisopropanol (HFIP) is used as a solvent in Baeyer-Villiger oxidation of cyclic ketones .
  • Methods of Application: HFIP enhances the reactivity of hydrogen peroxide as applied to Baeyer-Villiger oxidation of cyclic ketones .
  • Results or Outcomes: The use of HFIP in Baeyer-Villiger oxidation has been found to enhance the efficiency and selectivity of the reactions .

Safety And Hazards

Hexafluoroisopropyl trifluoroacetate is harmful if inhaled . It is also harmful to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing mist or vapors, and skin should be washed thoroughly after handling .

Future Directions

Hexafluoroisopropyl trifluoroacetate has attracted enough attention of the scientific community in recent years . Several unique features of Hexafluoroisopropyl trifluoroacetate compared to its non-fluoro analogue isopropanol have helped this solvent to make a difference in various subdomains of organic chemistry . One such area is transition metal-catalyzed C–H bond functionalization reactions .

properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O2/c6-3(7,8)1(4(9,10)11)16-2(15)5(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOKVELJLZLFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340673
Record name 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexafluoroisopropyl trifluoroacetate

CAS RN

42031-15-2
Record name 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Majid, JM Shreeve - The Journal of Organic Chemistry, 1973 - ACS Publications
Some new fluorinated esters, CF3C02Rf [Rf=(CF3) 3C, C2F5 (CF3) 2C,(CF3) 2 (CH3) C, and (CF3) 2CH], with sub-stituents other than fluorine on the alkoxy a carbon have been …
Number of citations: 22 pubs.acs.org
Y Ma, US Agarwal, J Vekemans, DJ Sikkema - Polymer, 2003 - Elsevier
Conditions are determined for the carbodiimide-mediated room temperature esterification of the carboxylic acid end-groups of poly(ethylene terephthalate) with hexafluoroisopropanol. …
Number of citations: 26 www.sciencedirect.com
WM Koppes - 1972 - search.proquest.com
the original submitted. Page 1 LGGGLGGGGGGGG GGG LLLLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 3 search.proquest.com
PJ Krusic, KS Chen, P Meakin… - The Journal of Physical …, 1974 - ACS Publications
The esr spectra of paramagnetic species formed during the ultraviolet photolysis ofvarious fluorinated ke-tones are examined directly in the cavity of thespectrometer. The productionof …
Number of citations: 65 pubs.acs.org
V Dosedělová, P Itterheimová, P Kubáň - Electrophoresis, 2021 - Wiley Online Library
… They developed a GC-MS method for UDCA determination by preparing the hexafluoroisopropyl-trifluoroacetate ester derivative and analyzing it in the SIM mode, to accomplish …
J Sjövall, AM Lawson, KDR Setchell - Methods in enzymology, 1985 - Elsevier
Mass spectrometry (MS), particularly in combination with gas chromatography (GC-MS), has become an indispensable method for many studies of bile acids and their metabolism. …
Number of citations: 73 www.sciencedirect.com
S Scaliaa, R Scagliarinib, P Pazzib - Arzneimittelforschung, 2000 - thieme-connect.com
… However, the hexafluoroisopropyl-trifluoroacetate ester derivative of UDCA was selected for … From the mass spectra of the hexafluoroisopropyl-trifluoroacetate esters of UDCA and the …
Number of citations: 17 www.thieme-connect.com

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